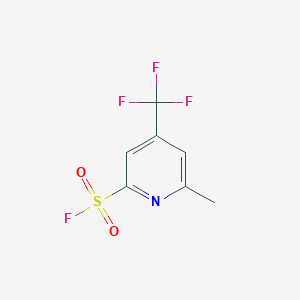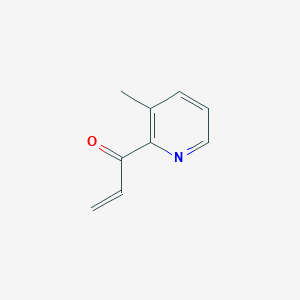
1-(3-Methylpyridin-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylpyridin-2-yl)prop-2-en-1-one is an organic compound with the molecular formula C9H9NO It is a derivative of pyridine, featuring a methyl group at the 3-position and a prop-2-en-1-one group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
1-(3-Methylpyridin-2-yl)prop-2-en-1-one can be synthesized through several methods. One common approach involves the condensation of 3-methylpyridine with an appropriate aldehyde under basic conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Example Reaction:
Reactants: 3-methylpyridine and acrolein
Conditions: Basic conditions, such as sodium hydroxide in ethanol
Procedure: The reactants are mixed and heated under reflux, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.
化学反応の分析
Types of Reactions
1-(3-Methylpyridin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring or the prop-2-en-1-one moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives, amines, or thiol-substituted compounds.
科学的研究の応用
1-(3-Methylpyridin-2-yl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.
作用機序
The mechanism of action of 1-(3-Methylpyridin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and structure-activity relationships help elucidate its precise mechanism.
類似化合物との比較
Similar Compounds
- 1-(3-Methylpyridin-2-yl)propan-1-one
- 1-(3-Methylpyridin-2-yl)propan-2-one
- 1-(3-Methylpyridin-2-yl)butan-1-one
Uniqueness
1-(3-Methylpyridin-2-yl)prop-2-en-1-one is unique due to its specific structural features, such as the presence of a prop-2-en-1-one group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science.
特性
分子式 |
C9H9NO |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
1-(3-methylpyridin-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C9H9NO/c1-3-8(11)9-7(2)5-4-6-10-9/h3-6H,1H2,2H3 |
InChIキー |
XANJHICJCWFKGY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)C(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




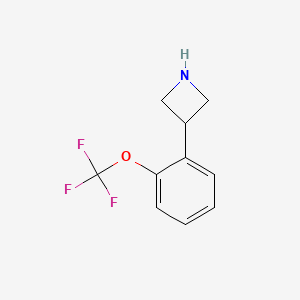
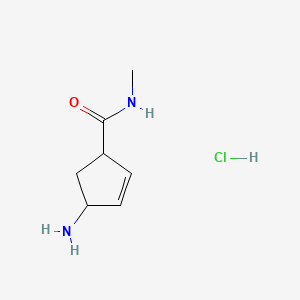
![Tert-butyl 2-(hydroxymethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13557516.png)
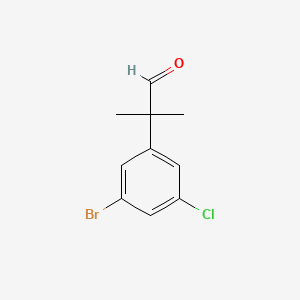

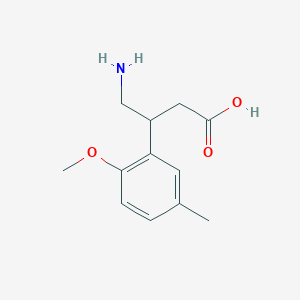

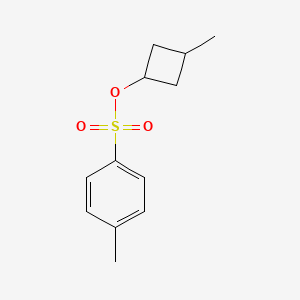
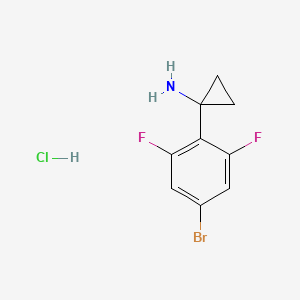
![2-[3-(Trifluoromethoxy)phenyl]propanal](/img/structure/B13557553.png)
![tert-butylN-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamatehydrochloride](/img/structure/B13557559.png)
